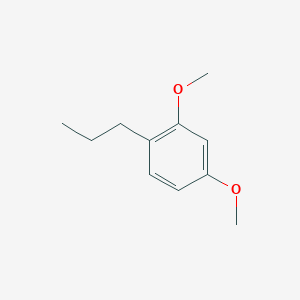

Benzene, 1,3-dimethoxy-4-propyl

Description

Contextual Significance within Aromatic Compound Chemistry

Dimethoxybenzene derivatives are a cornerstone in the field of aromatic chemistry. The presence of two electron-donating methoxy (B1213986) groups activates the benzene (B151609) ring, making it highly susceptible to electrophilic substitution and other chemical transformations. This enhanced reactivity makes them valuable intermediates in organic synthesis.

The specific substitution pattern of Benzene, 1,3-dimethoxy-4-propyl, with methoxy groups at the 1 and 3 positions (meta-), directs incoming substituents to the 2, 4, and 6 positions. The pre-existing propyl group at the 4-position sterically and electronically influences further functionalization, offering pathways for regioselective synthesis. The propyl chain itself introduces a nonpolar, lipophilic character to the molecule, which can be crucial in applications where solubility and interaction with non-aqueous environments are important.

Historical Perspectives on Dimethoxybenzene Derivatives Research

Research into dimethoxybenzene derivatives has a long history, rooted in the exploration of natural products and the development of synthetic methodologies. The parent compound, 1,3-dimethoxybenzene (B93181) (resorcinol dimethyl ether), has been a subject of study for many decades. nist.govwikipedia.org Classic synthetic routes, such as the Williamson ether synthesis involving the reaction of resorcinol (B1680541) with dimethyl sulfate, have been well-established since the early 20th century. prepchem.com

Historically, these compounds were crucial in the structural elucidation of natural products and as building blocks for more complex molecules. The isomers of dimethoxybenzene, including 1,2-dimethoxybenzene (B1683551) and 1,4-dimethoxybenzene (B90301), have also been extensively studied for their distinct properties and reactivity, finding use in fragrances, pharmaceuticals, and as synthetic intermediates. wikipedia.orgnih.govwikipedia.org For instance, 1,4-dimethoxybenzene is a white solid with a sweet floral odor used in perfumes and soaps. wikipedia.org

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

While dedicated research on this compound is limited, the broader class of dimethoxybenzene derivatives is at the forefront of various research fields. A significant area of modern research is their application in materials science. For example, derivatives of 1,4-dimethoxybenzene have been investigated as stable catholyte materials for use in flow batteries due to their electrochemical properties. acs.org

In medicinal chemistry and pharmaceutical sciences, the dimethoxybenzene scaffold is recognized for its therapeutic potential. nih.gov Recent studies have focused on synthesizing novel dimethoxybenzene derivatives and analyzing their structural and electronic properties using techniques like Density Functional Theory (DFT) to predict their bioactivity. nih.gov

A key challenge that remains is the selective functionalization of polysubstituted benzene rings like that in this compound. Achieving high regioselectivity in reactions such as halogenation, nitration, or acylation is a persistent goal. Modern synthetic methods, including visible-light-induced photocatalysis, are being explored to achieve selective transformations on substituted aromatic compounds under mild conditions. acs.org For example, recent work has demonstrated the three-component regioselective thiolation–difluoroalkylation of alkynes bearing dimethoxybenzene groups. acs.org The development of catalysts and reagents that can precisely target a specific position on a complex aromatic ring like this compound represents an ongoing and important research frontier.

Physicochemical Properties

Detailed experimental data for this compound is not widely available. However, the properties of its parent compound, 1,3-dimethoxybenzene, are well-documented and provide a useful reference.

| Property | Value (for 1,3-Dimethoxybenzene) |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol sigmaaldrich.com |

| CAS Number | 151-10-0 sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid sigmaaldrich.comventos.com |

| Density | 1.055 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 85-87 °C at 7 mmHg sigmaaldrich.com |

| Refractive Index | n20/D 1.524 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

36680-47-4 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2,4-dimethoxy-1-propylbenzene |

InChI |

InChI=1S/C11H16O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

NYXSVTHOEZXHHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=C(C=C1)OC)OC |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of Benzene, 1,3 Dimethoxy 4 Propyl

Electrophilic Aromatic Substitution Reactions of Benzene (B151609), 1,3-dimethoxy-4-propyl

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the benzene ring. wikipedia.org

The benzene ring of 1,3-dimethoxy-4-propylbenzene possesses three substituents: two methoxy (B1213986) groups (-OCH₃) at positions 1 and 3, and a propyl group (-CH₂CH₂CH₃) at position 4. All three are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.orglibretexts.org

Methoxy Groups (-OCH₃): These are strongly activating groups and are ortho-, para-directors. libretexts.org The oxygen atom adjacent to the ring has lone pairs of electrons that can be donated into the π-system of the ring through resonance. This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org The increased electron density is particularly concentrated at the positions ortho and para to the methoxy group. libretexts.orgyoutube.com

Propyl Group (-CH₂CH₂CH₃): As an alkyl group, the propyl substituent is a weakly activating group and also an ortho-, para-director. youtube.com It donates electron density to the ring primarily through an inductive effect, which involves the pushing of sigma (σ) electrons towards the ring. youtube.com

In 1,3-dimethoxy-4-propylbenzene, the directing effects of the substituents are cooperative. The methoxy group at C1 directs incoming electrophiles to positions C2 (ortho), C6 (ortho), and C4 (para). The methoxy group at C3 directs to C2 (ortho), C4 (ortho), and C6 (para). The propyl group at C4 directs to C3 (ortho), C5 (ortho), and C1 (para). The available positions for substitution on the ring are C2, C5, and C6.

The positions most activated are C2 and C6, as they are ortho to one methoxy group and para to the other. Position C5 is ortho to the propyl group and meta to both methoxy groups. Because the resonance effect of the methoxy groups is significantly stronger than the inductive effect of the propyl group, substitution is overwhelmingly directed to positions 2 and 6. libretexts.org Steric hindrance from the adjacent propyl group might slightly disfavor substitution at position 5 as well.

The mechanism of electrophilic aromatic substitution proceeds through a two-step process. quora.com The first step, which is rate-determining, involves the attack of the electrophile on the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. quora.comwikipedia.org In the second step, a proton is lost from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. quora.com

The regioselectivity of the reaction is determined by the relative stability of the possible arenium ion intermediates. libretexts.org For 1,3-dimethoxy-4-propylbenzene, we can analyze the stability of the arenium ions formed by attack at positions C2, C5, and C6.

Attack at C2 (or C6): When an electrophile attacks at the C2 position, the positive charge in the resulting arenium ion is delocalized over the ring. Crucially, resonance structures can be drawn where the positive charge is located on C1 and C3, the carbons bearing the strongly electron-donating methoxy groups. The lone pairs on the oxygen atoms can directly participate in resonance to stabilize this positive charge, creating a highly stable oxonium ion resonance form. This additional stabilization significantly lowers the activation energy for the formation of this intermediate. libretexts.org

Attack at C5: If the electrophile attacks at the C5 position, the positive charge in the arenium ion is delocalized to C4, C6, and C2. None of these positions allows for direct resonance stabilization from the lone pairs of the methoxy groups at C1 and C3. The positive charge is never located on a carbon atom directly attached to a methoxy group. Therefore, this arenium ion is significantly less stable than the one formed by attack at C2 or C6. youtube.com

Due to the superior stability of the arenium ion formed upon attack at the C2 and C6 positions, electrophilic substitution reactions on Benzene, 1,3-dimethoxy-4-propyl will predominantly yield products substituted at these positions.

Oxidation Reactions and Product Formation from this compound

Oxidation reactions of this compound can target either the propyl side chain or the aromatic ring, depending on the reagents and conditions employed.

Different methodologies can achieve selective oxidation of specific parts of the molecule.

Side-Chain Oxidation: The propyl group attached to the aromatic ring has a benzylic position (the carbon atom directly attached to the ring). This position is susceptible to oxidation. Strong oxidizing agents, such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄), can oxidize an alkyl side chain on a benzene ring to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orgyoutube.com In this case, the entire propyl group would be cleaved to afford 2,4-dimethoxybenzoic acid. More selective oxidation of the benzylic C-H bonds to form ketones can also be achieved using various catalytic systems, often employing molecular oxygen as the oxidant. mdpi.com

Phenolic Oxidation: Phenols and phenolic ethers can undergo oxidation to form quinones. youtube.com For this compound, this would likely involve the formation of a quinone-like structure. The oxidation of phenols can be initiated by various reagents, including peroxy radicals. researchgate.net

Enzymatic Oxidation: A highly selective oxidation has been reported for 4-n-propylguaiacol, which involves the use of an engineered 4-n-propyl guaiacol (B22219) oxidase (PROGO) enzyme. This method achieves the chemoselective conversion to isoeugenol, indicating an oxidation on the propyl side chain. rsc.org

Table 1: Selective Oxidation Methodologies and Products

| Oxidation Target | Reagent/Method | Major Product(s) |

|---|---|---|

| Propyl Side Chain | Strong Oxidizing Agents (e.g., KMnO₄, H₂CrO₄) | 2,4-Dimethoxybenzoic acid |

| Propyl Side Chain | Catalytic Benzylic Oxidation (e.g., with O₂) | 1-(2,4-Dimethoxyphenyl)propan-1-one |

| Propyl Side Chain | Engineered Oxidase (PROGO) | Isoeugenol |

| Aromatic Ring | Oxidizing Agents (e.g., peroxy radicals) | Quinone-type compounds |

Detailed kinetic and thermodynamic data for the oxidation of this compound are not widely available. However, insights can be drawn from studies on related compounds.

The kinetics of phenol (B47542) oxidation are complex and depend heavily on the oxidant, solvent, and pH. For instance, the oxidation of phenols by peroxy radicals involves a mechanism where the stoichiometry can exceed 2 peroxy radicals per phenol molecule, indicating that the initial oxidation products can also react. researchgate.net

In the context of hydrodeoxygenation (a reduction process), the kinetics of 4-propylguaiacol conversion have been studied. For example, over a presulfided NiMo/Al₂O₃ catalyst, the reaction rate was found to be highly dependent on temperature. researchgate.net A process simulation model for the hydrodeoxygenation of 4-propylguaiacol was developed using Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetics. lsbu.ac.ukdntb.gov.ua While these studies focus on reduction, they highlight the methodologies that could be applied to investigate the kinetics of oxidation. The rate of oxidation would be expected to increase with temperature and depend on the concentration of both the substrate and the oxidizing agent.

Thermodynamically, the oxidation of the alkyl side chain to a carboxylic acid is a highly exergonic process. The oxidation of the phenolic ring to a quinone is also generally favorable. The specific Gibbs free energy and enthalpy changes would need to be determined experimentally or through computational chemistry for specific reaction pathways.

Reduction Transformations of this compound and its Analogues

The reduction of this compound (dihydroeugenol) is a key transformation in the upgrading of lignin-derived bio-oils to biofuels. acs.orgacs.org The primary goal is typically hydrodeoxygenation (HDO), which involves the removal of oxygen atoms (from the methoxy groups) and often includes the saturation of the aromatic ring. acs.org

This process is carried out catalytically under a hydrogen atmosphere. The reaction network generally proceeds via initial hydrogenation of the aromatic ring to form 2-methoxy-4-propylcyclohexanol, followed by subsequent demethoxylation and dehydration steps to yield the final deoxygenated product, propylcyclohexane. nih.govrsc.org The choice of catalyst and reaction conditions significantly influences the product distribution and yield. acs.orgrsc.org A variety of catalysts have been investigated for this transformation, including noble metals and bimetallic systems on different supports. acs.orgacs.orgrsc.orgepa.gov

Table 2: Catalytic Reduction of Dihydroeugenol and its Analogues

| Catalyst | Support | Reactant | Temp. (°C) | H₂ Pressure (bar) | Major Product(s) | Reference |

|---|---|---|---|---|---|---|

| Pt | H-Beta-25 | Isoeugenol | 150 | 30 | Propylcyclohexane, Dihydroeugenol | rsc.org |

| Ir-Re | γ-Al₂O₃ | Isoeugenol | 250 | 30 | Propylcyclohexane | acs.org |

| Pt-Re | Sibunit Carbon | Isoeugenol | 75-200 | 30 | Propylcyclohexane | acs.org |

| Ni-based | Al-SBA-15/HZSM-5 | Eugenol (B1671780) | - | - | Propyl-cyclohexane | epa.gov |

| Ru | Carbon | Eugenol | 275 | 50 | 4-Propyl-cyclohexanol, Propyl-cyclohexane | acs.org |

| Ru | Carbon | 4-Propylguaiacol | 40 | - | Propylphenol, Propylbenzene (in THF solvent) | nih.gov |

| NiMo | Al₂O₃ | 4-Propylguaiacol | - | - | 4-Propylphenol (B1200801) | researchgate.net |

Investigation of Side Reactions and By-product Formation

The synthesis and subsequent reactions of "this compound" can be accompanied by the formation of various side products. The nature and quantity of these by-products are highly dependent on the reaction conditions, including the choice of reactants, catalysts, and solvents.

One common synthetic route to "this compound" is through the Friedel-Crafts alkylation of 1,3-dimethoxybenzene (B93181). During this process, several side reactions can occur, leading to a mixture of products. Isomerization of the propyl group can lead to the formation of "Benzene, 1,3-dimethoxy-4-isopropyl-". Furthermore, over-alkylation can result in the introduction of additional propyl groups onto the benzene ring, yielding di- or even tri-propylated derivatives. Conversely, incomplete reaction can leave unreacted 1,3-dimethoxybenzene in the final product mixture.

Another potential source of by-products is the cleavage of the methoxy groups, particularly under harsh reaction conditions, which can yield phenolic derivatives. The relative amounts of these by-products can be influenced by factors such as reaction temperature, catalyst acidity, and the ratio of reactants.

Table 1: Potential By-products in the Synthesis of this compound

| By-product Name | Chemical Formula | Formation Pathway |

| Benzene, 1,3-dimethoxy-4-isopropyl- | C₁₁H₁₆O₂ | Isomerization of the propyl group during alkylation. |

| Di-propyl-1,3-dimethoxybenzene | C₁₄H₂₂O₂ | Over-alkylation of the benzene ring. |

| 1,3-dimethoxybenzene | C₈H₁₀O₂ | Incomplete alkylation reaction. |

| 4-propyl-3-methoxyphenol | C₁₀H₁₄O₂ | Cleavage of a methoxy group. |

Catalytic Transformations Involving this compound

"this compound" can undergo various catalytic transformations, which can modify its structure and functional groups. These reactions are essential for the synthesis of new compounds and for understanding the reactivity of this molecule.

Catalytic Hydrogenation: The aromatic ring of "this compound" is relatively stable due to its aromaticity. However, under high pressure and temperature, and in the presence of a suitable catalyst such as nickel, the benzene ring can be reduced to a cyclohexane (B81311) ring. youtube.com This reaction, known as catalytic hydrogenation, would convert "this compound" into "Cyclohexane, 1,3-dimethoxy-4-propyl-". The specific conditions required for this transformation, such as the pressure of hydrogen gas and the reaction temperature, can influence the efficiency and selectivity of the reaction. youtube.com

Catalytic Dealkylation and Disproportionation: Similar to other alkylated aromatic compounds, "this compound" can undergo dealkylation, where the propyl group is removed from the benzene ring to form 1,3-dimethoxybenzene. This reaction is often catalyzed by acidic catalysts, such as zeolites, and is typically performed at elevated temperatures. researchgate.net In some cases, a competing reaction known as disproportionation can occur, where a propyl group migrates from one molecule to another, resulting in the formation of both 1,3-dimethoxybenzene and a di-propylated derivative. researchgate.net The relative rates of dealkylation and disproportionation are dependent on the catalyst properties and reaction conditions. researchgate.net

Table 2: Catalytic Transformations of this compound

| Transformation | Catalyst | Typical Conditions | Major Product(s) |

| Catalytic Hydrogenation | Nickel | High pressure H₂, elevated temperature | Cyclohexane, 1,3-dimethoxy-4-propyl- |

| Dealkylation | Zeolite (e.g., USY) | High temperature | 1,3-dimethoxybenzene, Propene |

| Disproportionation | Acidic Catalyst | Elevated temperature | 1,3-dimethoxybenzene, Di-propyl-1,3-dimethoxybenzene |

Photoinduced Reactions and Underlying Mechanisms

The presence of the dimethoxy-substituted benzene ring in "this compound" makes it susceptible to photoinduced reactions. The absorption of light can lead to the formation of electronically excited states, which can then undergo various chemical transformations.

The photochemical behavior of dimethoxybenzene isomers has been studied, and these findings can provide insights into the potential photoreactions of "this compound". copernicus.org For instance, irradiation of dimethoxybenzenes can lead to photodegradation. copernicus.org The efficiency of these photoreactions can be influenced by the solvent environment. Studies on dimethoxybenzene isomers have shown that their photodegradation can be enhanced at an air-ice interface compared to in an aqueous solution, which is attributed to a more efficient photodecay at the interface. copernicus.org

The underlying mechanism of these photoinduced reactions often involves the formation of radical intermediates or excited triplet states. nih.gov In the presence of suitable reaction partners, photosensitized electron transfer can occur. researchgate.net For "this compound," this could involve the transfer of an electron from the electron-rich aromatic ring to an electron acceptor upon photoexcitation, leading to the formation of a radical cation. This reactive intermediate can then undergo a variety of subsequent reactions, such as addition or fragmentation.

Furthermore, the specific substitution pattern of the methoxy and propyl groups on the benzene ring will influence the electronic properties and, consequently, the photochemical reactivity of the molecule. The electron-donating nature of the methoxy groups can affect the energy of the excited states and the stability of any charged intermediates formed during the photoreaction.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzene, 1,3 Dimethoxy 4 Propyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.

Proton (¹H) NMR Spectral Analysis and Signal Multiplicity

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of each hydrogen atom within the molecule. The spectrum of Benzene (B151609), 1,3-dimethoxy-4-propyl is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the propyl side chain.

The aromatic region of the spectrum displays signals for the three protons on the benzene ring. Their specific chemical shifts and coupling patterns are dictated by the positions of the dimethoxy and propyl substituents. The two methoxy groups, being chemically equivalent in this substitution pattern, typically produce a single, sharp singlet in the upfield region of the spectrum, integrating to six protons.

The n-propyl group gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the aromatic ring. The multiplicity of these signals (triplet, sextet, triplet) is a direct consequence of spin-spin coupling with adjacent protons, confirming the linear arrangement of the propyl chain.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 6.3-7.2 | Multiplet | 3H |

| Methoxy (OCH₃) | ~3.8 | Singlet | 6H |

| Ar-CH₂-CH₂-CH₃ | ~2.5 | Triplet | 2H |

| Ar-CH₂-CH₂-CH₃ | ~1.6 | Sextet | 2H |

| Ar-CH₂-CH₂-CH₃ | ~0.9 | Triplet | 3H |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon (¹³C) NMR and DEPT Experiments for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. docbrown.info In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon atom (C, CH, CH₂, or CH₃) can be determined.

The ¹³C NMR spectrum of Benzene, 1,3-dimethoxy-4-propyl will show distinct signals for each unique carbon atom. The aromatic carbons will appear in the downfield region (typically 110-160 ppm), with the carbons bearing the methoxy groups being the most deshielded. The carbons of the propyl group and the methoxy groups will resonate in the upfield region.

DEPT experiments differentiate the carbon signals:

DEPT-45: Shows all protonated carbons.

DEPT-90: Shows only CH (methine) carbons.

DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

This combination allows for the unambiguous assignment of each carbon signal to its corresponding structural unit. docbrown.info

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 |

| Quaternary Aromatic C | 158-160 | No Signal |

| Aromatic CH | 98-122 | Positive |

| Methoxy (OCH₃) | ~55 | Positive |

| Ar-CH₂ | ~32 | Negative |

| -CH₂- | ~24 | Negative |

| -CH₃ | ~14 | Positive |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Two-Dimensional NMR Techniques (COSY, HMBC, HMQC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule. hmdb.canist.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between the adjacent protons of the propyl group, confirming their sequence. It would also reveal the coupling relationships between the aromatic protons.

Heteronuclear Multiple-Quantum Coherence (HMQC) or Heteronuclear Single-Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.netlibretexts.org This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple-Bond Correlation (HMBC): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). researchgate.netlibretexts.org For instance, HMBC would show a correlation between the methylene protons of the propyl group and the aromatic carbon to which it is attached, definitively placing the propyl group on the benzene ring. It would also show correlations between the methoxy protons and the aromatic carbons they are bonded to, confirming their positions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and obtaining information about the structural components of a molecule through its fragmentation pattern.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass of the molecular ion. hmdb.ca This technique allows for the calculation of the elemental composition of the molecule with high accuracy, confirming the molecular formula of this compound as C₁₁H₁₆O₂.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 181.1223 | (Data dependent on experimental results) |

| [M+Na]⁺ | 203.1043 | (Data dependent on experimental results) |

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, causing it to fragment in a reproducible manner. chegg.com The resulting mass spectrum provides a "fingerprint" of the molecule, with the fragmentation pattern giving clues about its structure.

For this compound, the molecular ion peak (M⁺) would be observed at m/z 180. Key fragmentation patterns would likely include:

Loss of a propyl group ([M-43]⁺), resulting in a fragment at m/z 137.

Loss of a methoxy group ([M-31]⁺), leading to a fragment at m/z 149.

A base peak corresponding to a stable benzylic cation formed by cleavage of the C-C bond beta to the aromatic ring.

| Fragment | Proposed Structure | m/z |

| [C₁₁H₁₆O₂]⁺ | Molecular Ion | 180 |

| [C₈H₉O₂]⁺ | Loss of C₃H₇ | 137 |

| [C₁₀H₁₃O]⁺ | Loss of OCH₃ | 149 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, the spectra would reveal characteristic absorptions and scattering peaks corresponding to its aromatic ring, methoxy groups, and propyl substituent.

Key Vibrational Modes:

Aromatic C-H Stretching: Strong absorptions are typically observed in the region of 3100-3000 cm⁻¹ in the IR spectrum, corresponding to the stretching vibrations of the C-H bonds on the benzene ring. docbrown.infodocbrown.info

Alkyl C-H Stretching: The propyl group will exhibit strong C-H stretching vibrations in the 2975-2845 cm⁻¹ range. docbrown.infodocbrown.info

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of peaks in the 1650-1430 cm⁻¹ region. scielo.org.za

Methoxy Group Vibrations: The C-O stretching vibrations of the two methoxy groups are expected to produce strong bands in the 1300-1000 cm⁻¹ region. Asymmetric and symmetric CH stretching vibrations of the methyl groups in the methoxy substituents occur around 3029-2834 cm⁻¹. scielo.org.za In-plane and out-of-plane bending modes of the CH₃ groups are also observable. scielo.org.za

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring influences the position of strong out-of-plane C-H bending vibrations, which typically occur below 900 cm⁻¹.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Benzene Ring |

| Alkyl C-H Stretch | 2975-2845 | Propyl Group |

| Aromatic C=C Stretch | 1650-1430 | Benzene Ring |

| C-O Stretch | 1300-1000 | Methoxy Groups |

| Out-of-Plane C-H Bend | < 900 | Benzene Ring |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the C=C stretching vibrations of the aromatic ring. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The benzene ring in this compound is the primary chromophore. The presence of the methoxy and propyl substituents will influence the position and intensity of the absorption bands.

The electronic spectrum of substituted benzenes typically shows two main absorption bands:

π → π* Transitions: These transitions involve the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the benzene ring. For benzene itself, these transitions occur around 204 nm and 256 nm. The methoxy groups, being electron-donating, are expected to cause a bathochromic (red) shift of these bands to longer wavelengths. For example, 1,4-dimethoxybenzene (B90301) exhibits an excitation peak at 291 nm and an emission peak at 318 nm. aatbio.com

n → π* Transitions: The oxygen atoms of the methoxy groups have non-bonding electrons (n electrons) that can be excited to the π* orbitals of the benzene ring. These transitions are generally weaker and may be observed as a shoulder on the main π → π* absorption bands.

The conjugation system of the benzene ring is the key feature observed in the UV-Vis spectrum. The substituents modify the energy levels of the molecular orbitals, leading to shifts in the absorption maxima.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 260 - 300 | Benzene Ring |

| n → π | ~300 - 340 | Methoxy Groups & Benzene Ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. docbrown.infoirphouse.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of structural information.

Key Structural Parameters Obtainable from X-ray Crystallography:

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-H, C-O) and bond angles within the molecule. docbrown.info For example, the C-C bond lengths in the benzene ring would be expected to be intermediate between a single and double bond, around 0.139 nm. docbrown.info

Molecular Conformation: Determination of the orientation of the methoxy and propyl groups relative to the benzene ring. This would reveal if the groups are planar with the ring or if there is any steric hindrance causing them to twist out of the plane.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds. irphouse.com

For a related compound, (3,4-dimethoxybenzylidene)propanedinitrile, X-ray crystallography revealed a triclinic crystal system and provided detailed bond length and angle data. irphouse.com Such data for this compound would provide an unambiguous structural confirmation.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. This compound itself is not chiral. However, if a chiral derivative were to be synthesized, for instance, by introducing a chiral center in the propyl chain or by creating a chiral atropisomer, then CD spectroscopy would be a valuable tool.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral derivative of this compound would exhibit a characteristic CD spectrum, with positive or negative bands corresponding to its specific stereochemistry. This would allow for the determination of its absolute configuration and the study of its conformational properties in solution.

Integrated Spectroscopic Approaches for Elucidating Complex Molecular Structures

The most powerful approach to structural elucidation involves the integration of data from multiple spectroscopic techniques. For this compound, combining the information from IR, Raman, NMR (though not detailed here), Mass Spectrometry, and UV-Vis spectroscopy provides a comprehensive and unambiguous identification.

A typical integrated approach would involve:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Infrared (IR) and Raman Spectroscopy: To identify the functional groups present (aromatic ring, ether, alkyl chain). docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity of atoms and the detailed structure of the carbon and hydrogen framework.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To probe the electronic structure and conjugation of the aromatic system. researchgate.net

X-ray Crystallography: To provide the definitive solid-state structure, confirming the connectivity and conformation determined by other methods. docbrown.infoscience-softcon.de

By piecing together the information from each of these techniques, a complete and accurate picture of the molecular structure of this compound can be constructed.

Theoretical and Computational Chemistry Studies on Benzene, 1,3 Dimethoxy 4 Propyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. These methods allow for the detailed examination of electronic structure, which is fundamental to predicting a molecule's stability and reactivity.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometries and energetics of molecules like Benzene (B151609), 1,3-dimethoxy-4-propyl.

DFT calculations are instrumental in finding the most stable arrangement of atoms in a molecule, its optimized geometry, by minimizing the total energy of the system. nih.gov For derivatives of dimethoxybenzene, DFT calculations have been employed to analyze electronic properties and determine the most stable conformations. nih.govresearchgate.net The choice of functional and basis set is crucial for the accuracy of these calculations. For instance, the hybrid functional B3LYP is often found to provide the lowest total energy, indicating a high degree of accuracy, while other functionals like PBE may be more time-efficient. nih.govresearchgate.net The basis set, which describes the atomic orbitals, also impacts the results, with larger basis sets like Def2-TZVP generally yielding lower energies at a higher computational cost compared to sets like 6-311G(d,p). researchgate.net

The energetics of the molecule, including its total energy and the energies of its molecular orbitals, are also key outputs of DFT calculations. These values are critical for assessing the thermodynamic stability of the compound. researchgate.net For example, a lower total energy for a particular geometry indicates greater stability. researchgate.net The process involves iterative calculations to find the geometry that corresponds to the minimum on the potential energy surface. researchgate.net

Below is a representative table illustrating the kind of data obtained from DFT calculations for similar molecules, showcasing the effect of different functionals and basis sets on the calculated total energy.

| Functional | Basis Set | Total Energy (eV) |

| PBE | 6-311G(d,p) | -33330.1254 |

| B3LYP | 6-311G(d,p) | -33332.8726 |

| PBE0 | 6-311G(d,p) | -33331.9871 |

| B3LYP | Def2-TZVP | -33333.5432 |

Note: The values in this table are illustrative and based on findings for similar dimethoxybenzene derivatives. nih.govresearchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propyl and methoxy (B1213986) groups in Benzene, 1,3-dimethoxy-4-propyl allows for the existence of multiple conformers, which are different spatial arrangements of the atoms. Conformational analysis aims to identify these stable conformers and determine their relative energies.

The study of the potential energy surface (PES) is crucial for understanding the relationship between the molecule's geometry and its energy. By mapping the energy as a function of specific dihedral angles (torsional angles), researchers can identify energy minima, corresponding to stable conformers, and transition states, which are energy barriers between conformers. For a related compound, 1,3-dimethoxybenzene (B93181), studies have shown that different planar rotamers can exist, and their relative energies can be determined through calculations of the potential energy surface. researchgate.net This analysis helps in understanding which conformations are most likely to be present under given conditions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.govresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This makes the molecule more susceptible to chemical reactions. Conversely, a larger gap suggests greater stability. researchgate.net

DFT calculations are commonly used to determine the HOMO and LUMO energies and the resulting energy gap. nih.gov For dimethoxybenzene derivatives, the HOMO-LUMO gap has been shown to be indicative of their thermodynamic stability. nih.govresearchgate.net The solvent can also influence the HOMO-LUMO gap; for some molecules, the gap is lower in a solvent like water compared to a vacuum, suggesting increased reactivity in an aqueous environment. researchgate.net

The following table provides an example of HOMO, LUMO, and energy gap values calculated for a related molecule using the B3LYP/6-311++G(d,p) level of theory.

| Molecular Orbital | Energy (eV) in Vacuum | Energy (eV) in Water |

| HOMO | -6.21 | -5.99 |

| LUMO | -2.52 | -3.01 |

| Energy Gap (Egap) | 3.69 | 2.98 |

Note: This data is illustrative, based on findings for a reactive molecule, and demonstrates the trend of a decreasing energy gap in a polar solvent. researchgate.net

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, such as charge transfer and hyperconjugation. uni-muenchen.denih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping for Reaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. uni-muenchen.de The MEP represents the electrostatic potential experienced by a positive test charge at a particular point in space around the molecule. uni-muenchen.de It is typically visualized by mapping the potential onto the electron density surface of the molecule, using a color-coded scheme. uni-muenchen.deresearchgate.net

Different colors on the MEP map indicate regions of varying electrostatic potential. Regions of negative potential, typically colored red, are electron-rich and are likely sites for electrophilic attack. uni-muenchen.dewalisongo.ac.id These areas correspond to regions where a positive charge would be attracted. Conversely, regions of positive potential, usually colored blue, are electron-poor and are susceptible to nucleophilic attack. uni-muenchen.dewalisongo.ac.id Green areas represent regions of neutral or intermediate potential. researchgate.net

For dimethoxybenzene derivatives, MEP maps have been used to identify electrophilic and nucleophilic sites, providing insights into their reactivity and potential for forming intermolecular interactions like hydrogen bonds. nih.govresearchgate.net For example, the oxygen atoms of the methoxy groups are expected to be regions of negative potential, making them potential hydrogen bond acceptors. researchgate.net

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. While specific, detailed computational studies on "this compound" are not widely available, the principles can be demonstrated through studies on analogous compounds like dimethoxybenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. Theoretical calculations for related molecules, such as 4-benzyloxy-3-methoxybenzaldehyde (B140485), have been performed using the B3LYP functional with a 6-311++G(d,p) basis set to predict ¹H and ¹³C NMR chemical shifts. ijmert.org These calculated values are then compared with experimental spectra to assess the accuracy of the computational model and aid in the assignment of complex spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of a molecule's normal modes. These calculations can help assign bands in experimental FT-IR spectra. For instance, in a study on a methoxy-substituted thiazolidinone derivative, DFT calculations at the B3LYP/6-31g(d,p) level were used to compute vibrational frequencies. scielo.org.za The asymmetric and symmetric stretching vibrations of the methoxy groups were calculated and found to be consistent with experimental FT-IR results. scielo.org.za The NIST database provides experimental gas-phase IR spectra for related compounds like 1,3-dimethoxybenzene, which can serve as a benchmark for future computational validation. nist.gov

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is the primary method for calculating electronic transitions, which correspond to absorption bands in UV-Vis spectra. Theoretical studies on molecules with chromophores similar to "this compound" predict absorption maxima (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., HOMO to LUMO). For example, TD-DFT calculations on 4-benzyloxy-3-methoxybenzaldehyde predicted absorption maxima at 323 nm, 288 nm, and 273 nm, among others. ijmert.org For 1,4-dimethoxybenzene (B90301), an experimental excitation peak is noted at 291 nm with an emission peak at 318 nm, providing a basis for comparison with theoretical predictions. aatbio.com

Table 1: Comparison of Experimental and Calculated Spectroscopic Data for Methoxybenzene Derivatives Note: Data is for analogous or related compounds, not "this compound" directly.

| Spectroscopy Type | Compound | Parameter | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|---|

| IR | (2Z, 5Z)-3-N(4-Methoxy phenyl)...thiazolidin-4-one | Methoxy Asymmetric/Symmetric CH Stretch (cm⁻¹) | 3029-2954 / 2900-2896 | 2930-2834 | scielo.org.za |

| UV-Vis | 4-Benzyloxy-3-methoxybenzaldehyde | Absorption Maxima λmax (nm) | 323, 288, 273 | Not specified in study | ijmert.org |

| UV-Vis | 1,4-Dimethoxybenzene | Excitation Peak (nm) | Not calculated in study | 291 | aatbio.com |

Reaction Mechanism Computations and Transition State Analysis

Computational chemistry is instrumental in mapping the reaction pathways of chemical transformations, identifying intermediate structures, and calculating the energy barriers associated with transition states. Such studies provide deep insight into reaction kinetics and mechanisms.

Research into the reaction mechanisms of similar molecules, such as 1,4-dimethoxybenzene (p-DMOB) and 1-(3',4'-dimethoxyphenyl)propene (DMPP), illustrates the methodologies that can be applied. For p-DMOB, used as an overcharge protection additive, DFT calculations (B3LYP/6-311+G(d,p)) were used to model its oxidation. pku.edu.cn The study determined that the initial step is a one-electron transfer to form a radical cation, followed by proton loss and subsequent polymerization. pku.edu.cn

In another study, the non-enzymatic steps in the formation of 3,4-dimethoxybenzaldehyde (B141060) from DMPP were investigated using the M06-2X functional. nih.govmdpi.com The complete reaction pathway was found to involve seven steps, including the formation of radical species, water and oxygen addition, and deacetylation. nih.govmdpi.com The calculations identified four transition states and determined their corresponding activation energies, revealing a complex, endothermic process. nih.govmdpi.com These computational approaches allow for the step-by-step energetic characterization of a reaction, which is crucial for understanding how a molecule like "this compound" might be synthesized or how it might degrade.

Table 2: Calculated Energy Variations for Steps in the Oxidation of 1,4-Dimethoxybenzene

| Reaction Step | Computational Method | Energy Variation (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| Initial Oxidation (p-DMOB → p-DMOB⁺·) | B3LYP | 701.24 | pku.edu.cn |

| MP2 | 728.27 | ||

| Proton Loss (p-DMOB⁺· → p-DMOB·) | B3LYP | 1349.78 | pku.edu.cn |

| MP2 | 1810.99 | ||

| Copolymerization | B3LYP | -553.37 | pku.edu.cn |

| MP2 | -1331.20 |

Simulations of Solvent Effects on Molecular Properties and Reactions

The surrounding solvent can significantly influence the behavior of a solute molecule by altering its conformational preferences, electronic structure, and reactivity. Molecular dynamics (MD) simulations and implicit solvent models are key computational techniques used to explore these effects. easychair.org

MD simulations can explicitly model the interactions between the solute and individual solvent molecules, providing a dynamic picture of how the solvent shell influences processes like drug binding or conformational changes. easychair.org For instance, studies on the fluorophore p-DAPA utilized MD simulations with explicit solvent to investigate how its photophysical properties change between polar and nonpolar environments. chemrxiv.orgchemrxiv.org The results showed that p-DAPA has stronger fluorescence in nonpolar solvents because polar solvents introduce new nonradiative decay pathways. chemrxiv.orgchemrxiv.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally less expensive and is often used to calculate how solvent polarity affects reaction energies and spectroscopic properties. While specific simulations on "this compound" are not documented in the searched literature, these established methods could be readily applied to predict its behavior in various solvents, which is critical for applications in synthesis, materials science, and pharmacology.

Synthesis and Characterization of Benzene, 1,3 Dimethoxy 4 Propyl Derivatives and Analogues

Systematic Derivatization Strategies via Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental to the derivatization of Benzene (B151609), 1,3-dimethoxy-4-propyl. ub.edufiveable.me These strategies allow for the precise alteration of the molecule's reactive sites, leading to novel compounds. Common FGIs include oxidation, reduction, and substitution reactions. imperial.ac.uk For instance, the propyl side chain can be oxidized to introduce a carbonyl group or a carboxylic acid, creating precursors for amides and esters. The methoxy (B1213986) groups on the benzene ring can be cleaved to yield hydroxyl groups, which can then be re-alkylated or esterified to introduce different functionalities.

Key transformations include:

Oxidation of the Propyl Chain: This can lead to the formation of a ketone or, with further oxidation, a carboxylic acid. These new functional groups serve as handles for a variety of subsequent reactions, such as the formation of imines, hydrazones, or various ester and amide derivatives.

Demethylation of Methoxy Groups: Cleavage of the ether linkages to form dihydroxy-propylbenzene opens up avenues for synthesizing new ethers and esters, thereby modulating the electronic and steric properties of the aromatic ring.

Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new substituents. For example, nitration can introduce a nitro group, which can then be reduced to an amine, providing a site for further derivatization. sigmaaldrich.com

These systematic derivatizations are crucial for fine-tuning the chemical properties of the parent molecule.

Investigation of Isomeric Dimethoxy-propylbenzenes

The isomeric relationship between different dimethoxy-propylbenzenes significantly influences their chemical properties and reactivity. The investigation into isomers such as 1,2-dimethoxy-4-propylbenzene (B1203786) and 1,4-dimethoxy-2-propylbenzene (B3133397) provides valuable insights into the effects of substituent placement on the benzene ring. nist.govnih.gov

1,2-Dimethoxy-4-propylbenzene: Also known as dihydromethyleugenol, this isomer has the two methoxy groups adjacent to each other. nist.gov Its synthesis can be achieved through various methods, often involving the methylation of the corresponding dihydroxy precursor. google.com The proximity of the methoxy groups can influence the regioselectivity of electrophilic aromatic substitution reactions.

1,4-Dimethoxy-2-propylbenzene: In this isomer, the methoxy groups are in a para arrangement, which alters the electronic distribution within the benzene ring compared to the 1,2- and 1,3-isomers. nih.gov This can affect its reactivity in synthetic transformations. The synthesis of 1,4-dimethoxybenzenes often starts from hydroquinone, which is then dialkylated. chemicalbook.comprepchem.com

The characterization of these isomers relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry, to confirm their distinct structures. nist.govuni.lu

Below is an interactive data table summarizing key properties of these isomers:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | InChIKey |

| Benzene, 1,3-dimethoxy-4-propyl | C₁₁H₁₆O₂ | 180.24 | 2785-89-9 | Not Available |

| 1,2-dimethoxy-4-propylbenzene | C₁₁H₁₆O₂ | 180.24 | 5888-52-8 | YXLFQKUIZVSIEP-UHFFFAOYSA-N |

| 1,4-dimethoxy-2-propylbenzene | C₁₁H₁₆O₂ | 180.24 | 38843-85-5 | NJIMRIBDHNHEKL-UHFFFAOYSA-N |

Synthesis of Polyfunctionalized Derivatives for Advanced Chemical Applications

The synthesis of polyfunctionalized derivatives of this compound is geared towards creating molecules with enhanced or specific functionalities for advanced applications. This involves introducing multiple reactive groups onto the core structure.

For example, a chalcone (B49325) derivative can be synthesized by condensing 3,4-dimethoxybenzaldehyde (B141060) with acetophenone, followed by chlorosulfonation to produce 4,5-dimethoxy-2-[3-oxo-3-phenylprop-1-en-1-yl]benzenesulfonyl chloride. researchgate.net This intermediate can then be reacted with various amines and hydrazides to yield a series of sulfonamide derivatives. researchgate.net These complex molecules, incorporating both the dimethoxy-phenyl moiety and a sulfonamide group, are designed for specific chemical interactions.

Another approach involves the synthesis of copolymers. For instance, octyl dimethyl and dimethoxy ring-substituted cyanoacrylates can be prepared through the Knoevenagel condensation of ring-disubstituted benzaldehydes and octyl cyanoacetate. chemrxiv.org These monomers can then be copolymerized with other monomers like styrene (B11656) to create new polymeric materials with tailored properties. chemrxiv.org

Structure-Property Relationships in Derivatized Systems

The relationship between the chemical structure of this compound derivatives and their physical and chemical properties is a critical area of study. Alterations in the substitution pattern on the aromatic ring or modifications to the propyl side chain can lead to significant changes in properties such as polarity, solubility, and reactivity.

For instance, the introduction of polar functional groups like hydroxyl or carboxyl groups will increase the polarity of the molecule, affecting its solubility in different solvents. The steric hindrance caused by bulky substituents can influence the rate and outcome of chemical reactions.

The electronic effects of substituents on the benzene ring also play a crucial role. Electron-donating groups, such as the methoxy groups, activate the ring towards electrophilic substitution, while electron-withdrawing groups have the opposite effect. The relative positions of these substituents determine the regioselectivity of such reactions.

Exploration of Hybrid Structures Incorporating the this compound Motif

The this compound motif can be incorporated into larger, hybrid molecular structures to create novel compounds with unique properties. This can involve linking the dihydroeugenol unit to other chemical scaffolds, such as heterocyclic rings or other aromatic systems.

An example is the synthesis of hybrids with metronidazole, where the eugenol (B1671780) or dihydroeugenol structure is chemically linked to the nitroimidazole core of metronidazole. researchgate.net These hybrid molecules are designed to combine the chemical features of both parent compounds.

Furthermore, the dihydroeugenol framework can be used as a building block in the synthesis of more complex natural product analogues or other intricate molecular architectures. The versatility of its functional groups allows for a wide range of coupling reactions to build these hybrid structures.

Applications of Benzene, 1,3 Dimethoxy 4 Propyl in Materials Science and Advanced Chemical Synthesis

Role as a Building Block in Polymer Synthesis and Macromolecular Architectures

The molecular structure of Benzene (B151609), 1,3-dimethoxy-4-propyl makes it a candidate for use as a monomer or an initiator in polymerization reactions. The two methoxy (B1213986) groups are strong activating groups, making the aromatic ring electron-rich and thus highly susceptible to electrophilic substitution reactions. This reactivity is fundamental to its potential role in creating polymers through step-growth polymerization methods like Friedel-Crafts polycondensation.

In such reactions, the activated benzene ring can react with electrophilic co-monomers to form a rigid polymer backbone. The presence of the propyl group can enhance the solubility of the resulting polymers in organic solvents, a crucial property for polymer processing and characterization. Furthermore, related dimethoxybenzene compounds are known to be important initiators in the synthesis of specific polymers and resins chemicalbook.com. For instance, 1,4-di-tert-butyl-2,5-dimethoxybenzene, a structurally similar compound, serves as a key building block in synthetic chemistry, suggesting analogous applications for its propyl-substituted counterpart in creating advanced materials nbinno.com.

The specific substitution pattern of Benzene, 1,3-dimethoxy-4-propyl can also be exploited to create well-defined macromolecular architectures. The reactivity of the positions ortho and para to the activating methoxy groups can be leveraged to produce linear or branched polymers with controlled regiochemistry.

| Polymerization Type | Co-monomer/Reaction Condition | Potential Polymer Properties |

|---|---|---|

| Friedel-Crafts Polycondensation | Diacyl chlorides or dialdehydes with a Lewis acid catalyst | High thermal stability, rigidity, enhanced solubility due to the propyl group. |

| Oxidative Coupling Polymerization | Oxidizing agents (e.g., FeCl₃) | Conducting or semi-conducting properties, suitable for electronic applications. |

Application in the Development of Specialty Chemicals and Advanced Materials

This compound serves as a valuable precursor in the synthesis of a variety of specialty chemicals. Its derivatives can find applications in fragrances, agrochemicals, and pharmaceuticals. For example, the related compound 4-propylanisole (1-methoxy-4-propylbenzene) is used as a flavoring and fragrance ingredient nih.gov. The dimethoxy-propyl-benzene scaffold can be chemically modified through reactions targeting the aromatic ring or the propyl side chain to generate a library of fine chemicals with diverse properties.

The compound is also a building block for advanced materials. Its structural analog, 1,4-di-tert-butyl-2,5-dimethoxybenzene, is utilized in the development of materials for lithium-ion batteries, where it functions as a redox shuttle additive for overcharge protection nbinno.com. This suggests that the electronic properties of the dimethoxybenzene core, which can be tuned by substituents like the propyl group, are valuable for energy storage applications. The development of new materials for various sectors often relies on stable and reactive intermediates like this compound to construct complex target molecules nbinno.com.

Integration into Functional Materials (e.g., liquid crystals, organic semiconductors)

The integration of this compound into functional materials such as liquid crystals and organic semiconductors is an area of significant potential, largely due to its molecular shape and electronic characteristics.

Liquid Crystals: Thermotropic liquid crystals are typically composed of elongated, rod-shaped (calamitic) molecules tcichemicals.comwikipedia.org. The structure of this compound, with its substituted benzene core and alkyl chain, possesses the requisite anisotropic geometry that could favor the formation of liquid crystalline phases, such as nematic or smectic phases tcichemicals.com. The polarity introduced by the methoxy groups and the flexibility of the propyl chain are key features in the design of liquid crystal molecules, influencing transition temperatures and the stability of the mesophases. While many known liquid crystals are based on bent-core (banana-shaped) molecules, calamitic structures remain fundamental to display technologies researchgate.net.

Organic Semiconductors: The performance of organic semiconductors is intrinsically linked to the electronic properties and molecular packing of the constituent organic molecules frontiersin.orgnih.gov. The π-conjugated system of the benzene ring in this compound provides a basic framework for charge transport. The electron-donating methoxy groups increase the electron density of the ring, which can be beneficial for p-type semiconductor materials. The propyl group can influence the solid-state packing and morphology of the material, which are critical factors for achieving high charge carrier mobility psu.edu. By using this compound as a building block, it can be incorporated into larger conjugated systems, such as oligomers or polymers, to develop new organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) frontiersin.org.

| Structural Feature | Relevance to Liquid Crystals | Relevance to Organic Semiconductors |

|---|---|---|

| Substituted Benzene Core | Provides a rigid, calamitic core essential for anisotropic ordering. | Offers a π-conjugated system for charge transport. |

| 1,3-Dimethoxy Groups | Introduces polarity, affecting dielectric anisotropy and mesophase stability. | Acts as electron-donating groups, influencing the material's HOMO/LUMO levels (p-type character). |

| 4-Propyl Group | Flexible chain that influences melting point and the type of liquid crystal phase. | Affects solubility and influences thin-film morphology and molecular packing. |

Use as an Intermediate in Multi-step Organic Synthesis

One of the most significant applications of this compound is its role as an intermediate in multi-step organic synthesis youtube.comlibretexts.orglumenlearning.com. The substituents on the benzene ring provide a high degree of control over subsequent reactions, a key principle in the strategic synthesis of complex molecules libretexts.org.

The two methoxy groups are strong ortho-, para-directing activators, while the propyl group is a weak ortho-, para-directing activator. This predictable directing effect is crucial when introducing additional substituents onto the aromatic ring via electrophilic aromatic substitution. For example, nitration, halogenation, or Friedel-Crafts reactions would be directed to the positions activated by the methoxy groups. The order of synthetic steps is critical to achieving the desired substitution pattern lumenlearning.com.

A synthesis of the related compound 1,3-dimethoxy-2-(iso-propyl)benzene has been documented starting from 1,3-dimethoxybenzene (B93181), demonstrating the utility of the dimethoxybenzene scaffold as a starting point for introducing alkyl groups prepchem.com. Similarly, this compound can be a starting point for further transformations. For instance, demethylation of the methoxy groups would yield 4-propylresorcinol, a valuable intermediate itself chemsrc.com. The propyl group can also be functionalized, for example, through benzylic halogenation, to introduce other functional groups. This versatility makes it a valuable tool in the synthesis of natural products and other complex organic targets nih.govrsc.org.

Contributions to Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. The structure of this compound contains features that could allow it to participate in self-assembly processes.

The key interactions that drive self-assembly include hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, allowing the molecule to interact with hydrogen bond donors to form larger, ordered assemblies.

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions with other aromatic systems, leading to the formation of columnar or layered structures.

Van der Waals Forces: The propyl group contributes to van der Waals interactions, which play a significant role in the packing of molecules in the solid state or in aggregates.

The interplay of these forces, influenced by factors such as solvent choice, can lead to the formation of specific, pathway-dependent nanostructures nih.gov. While self-assembly is often associated with more complex amphiphilic molecules, even simple building blocks can form ordered structures under the right conditions nih.gov. The balance between the polar methoxy groups and the nonpolar propyl and benzene components gives the molecule an amphiphilic character that could be exploited in the design of self-assembling systems. The dipole moment created by the methoxy substituents can also direct the assembly into well-defined aggregates researchgate.net.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-di-tert-butyl-2,5-dimethoxybenzene |

| 4-propylanisole |

| 1-methoxy-4-propylbenzene |

| 1,3-dimethoxy-2-(iso-propyl)benzene |

| 1,3-dimethoxybenzene |

| 4-propylresorcinol |

Biosynthetic Pathways and Natural Occurrence of Propyl Dimethoxybenzene Structures

Identification of Related Naturally Occurring Aromatic Compounds

While "Benzene, 1,3-dimethoxy-4-propyl" itself is not widely documented as a naturally occurring compound in publicly available databases, a variety of structurally similar aromatic molecules are well-known constituents of the plant kingdom. These related compounds provide a framework for understanding the potential origins and properties of the target molecule.

Key related compounds include isomers of dimethoxybenzene, such as 1,4-dimethoxybenzene (B90301) and 1,3-dimethoxybenzene (B93181). nih.govnih.gov 1,4-Dimethoxybenzene, for instance, is a known component of some essential oils and is recognized for its sweet, floral scent. nih.gov Furthermore, compounds featuring a propyl side chain attached to a phenolic ring are also found in nature. A notable example is 4-propylguaiacol (2-methoxy-4-propylphenol), a significant aroma compound found in various food products and smoke flavorings. dss.go.th The presence of these related structures in nature suggests that the enzymatic machinery required for the synthesis of a propyl-dimethoxybenzene structure could plausibly exist.

Below is an interactive data table of related naturally occurring aromatic compounds:

| Compound Name | Molecular Formula | Natural Sources (Examples) | Reference |

| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | Essential oils | nih.gov |

| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | - | nih.gov |

| 4-Propylguaiacol | C₁₀H₁₄O₂ | Smoke flavorings, various foods | dss.go.th |

| Eugenol (B1671780) | C₁₀H₁₂O₂ | Clove oil, cinnamon | - |

| Chavicol | C₉H₁₀O | Betel leaf oil | - |

Enzymatic Transformations and Metabolic Pathways Leading to Propyl-Dimethoxybenzene Structures

The biosynthesis of "this compound" would likely commence from the core phenylpropanoid pathway. This pathway begins with the deamination of L-phenylalanine to cinnamic acid, which then undergoes a series of hydroxylation and methylation reactions to produce a diverse array of phenolic compounds.

The formation of the propyl side chain is a key step. It is hypothesized that this occurs through the reduction of the propenyl side chain of a precursor molecule, such as eugenol or isoeugenol. Following the establishment of the 4-propylphenol (B1200801) backbone, subsequent enzymatic modifications would be necessary.

The introduction of the two methoxy (B1213986) groups is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the aromatic ring. For the formation of "this compound," a precursor molecule, likely a 4-propylcatechol (B1198796) (1,2-dihydroxy-4-propylbenzene), would undergo two successive methylation events at the hydroxyl groups on positions 1 and 3 of the benzene (B151609) ring. The specific OMTs responsible for these precise methylation patterns on a 4-propyl substituted catechol have not been characterized.

Precursor Identification and Isotopic Labeling Studies

To definitively elucidate the biosynthetic pathway of "this compound," precursor feeding experiments coupled with isotopic labeling would be essential. Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within an organism.

In a hypothetical study, a plant or microorganism suspected of producing the compound would be supplied with a labeled precursor, such as ¹³C-labeled L-phenylalanine. By tracking the incorporation of the ¹³C isotope into the final "this compound" molecule using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the direct biosynthetic link to the phenylpropanoid pathway could be confirmed.

Furthermore, feeding experiments with labeled intermediates, such as labeled 4-propylphenol or 4-propylcatechol, could pinpoint the exact sequence of hydroxylation and methylation reactions. While no such studies have been published for "this compound," this approach remains the gold standard for pathway elucidation in natural product biosynthesis.

Ecological Roles and Origin in Biological Systems

The ecological roles of volatile aromatic compounds in plants are multifaceted and crucial for their survival and reproduction. frontiersin.org These roles typically fall into two main categories: attracting pollinators and defending against herbivores and pathogens.

Given its predicted volatility and aromatic nature, "this compound" could potentially function as a floral attractant for specific pollinators. The unique chemical signature of a plant's floral scent is a key factor in pollinator specificity.

Alternatively, the compound could serve as a defense mechanism. Many plant secondary metabolites, including aromatic compounds, exhibit antimicrobial or insect-repellent properties. The specific ecological function of "this compound," should it be discovered in a biological system, would depend on its concentration, the plant species producing it, and the specific ecological context. The origin of such a compound would be firmly rooted in the plant's secondary metabolism, synthesized as part of its chemical interface with the surrounding environment.

Future Research Directions and Emerging Methodologies for Benzene, 1,3 Dimethoxy 4 Propyl

Development of Green Chemistry Approaches for Sustainable Synthesis

The shift towards environmentally responsible chemical production has spurred research into green chemistry alternatives for synthesizing Benzene (B151609), 1,3-dimethoxy-4-propyl and its precursors. A significant area of focus is the utilization of renewable feedstocks, particularly lignin (B12514952), a complex polymer abundant in biomass.

One promising green method is the O-demethylation of lignin-derived compounds like 4-propylguaiacol using simple mineral acids such as hydrochloric acid (HCl) in high-temperature pressurized water. uantwerpen.be This approach avoids the use of harsh or toxic reagents. Research has demonstrated that this process can be applied to 4-propylveratrole as well, yielding valuable catechol derivatives. uantwerpen.be For instance, treating 4-propylguaiacol with 50 mol% HCl in water at 250°C can achieve a 97% yield of 4-propylcatechol (B1198796), a key precursor. This method has been successfully applied to 4-propylguaiacol obtained from sources like softwood and clove oil, highlighting its potential for valorizing biorenewable materials. uantwerpen.be

Key advantages of this approach include:

Use of water as a green solvent.

Catalysis by inexpensive and readily available mineral acids.

High product yields.

Applicability to crude biorenewable feedstocks. uantwerpen.be

The table below summarizes reaction conditions for the green synthesis of a key precursor to Benzene, 1,3-dimethoxy-4-propyl.

| Substrate | Catalyst/Reagent | Temperature (°C) | Pressure | Duration (hours) | Product | Yield (%) |

| 4-Propylguaiacol | 50 mol% HCl in H₂O | 250 | 50 bar N₂ | 3 | 4-Propylcatechol | 97 |

| 4-Propylveratrole | 47% HBr in Acetic Acid | Reflux | N/A | 2 | 4-Propylcatechol | 69 |

Advanced Analytical Techniques for Trace Analysis and Complex Mixture Characterization

Accurate detection and characterization of this compound, especially within complex matrices like essential oils, biofuels, and environmental samples, necessitate the use of advanced analytical techniques. This compound is often found as a component in lignin oil and as a product of lignin depolymerization. rsc.orgmdpi.com

Standard methods for its identification and quantification typically involve chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating volatile compounds like 4-propylveratrole from a mixture and providing structural information for confirmation.

Future research is focused on enhancing the sensitivity and selectivity of these methods to enable trace-level detection. Innovations may include the development of novel sample preparation techniques like solid-phase microextraction (SPME) to pre-concentrate the analyte from a sample, thereby lowering detection limits. Furthermore, high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the unambiguous identification of the compound in complex samples. Supercritical Fluid Extraction (SFE) is another emerging, environmentally friendly technique that can be used for extraction, although it is noted to be less suitable for highly polar compounds. scribd.com

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and design of new molecules. For this compound, these methods can be used to predict the properties of novel derivatives without the need for extensive laboratory synthesis and testing.

By modifying the core structure of 4-propylveratrole in silico—for example, by altering the length of the alkyl chain, or changing the position or type of substituents on the benzene ring—researchers can systematically investigate how these changes affect its physicochemical properties. Quantum chemical calculations can predict parameters such as:

Molecular geometry

Electronic properties (e.g., dipole moment, polarizability)

Reactivity descriptors

Spectroscopic signatures (e.g., NMR, IR spectra)

This computational pre-screening allows scientists to prioritize the synthesis of derivatives with the most promising or desired characteristics, such as enhanced flavor profiles, improved stability, or specific biological activities. This targeted approach saves significant time and resources compared to traditional trial-and-error methods.

Exploration of Catalytic Systems for Sustainable Transformations

Catalysis is at the heart of modern, sustainable chemistry. Research into catalytic systems for the synthesis and transformation of this compound is a vibrant field, with a focus on improving efficiency, selectivity, and the use of environmentally benign catalysts.

A key transformation is the hydrogenolysis of lignin model compounds and actual lignin to produce aromatic chemicals. Heterogeneous catalysts are particularly attractive from a green chemistry perspective because they are easily separated from the reaction mixture and can often be recycled and reused. rsc.org

Recent advancements include:

Zeolite Catalysts: Acidic beta zeolite (H-BEA) has been shown to be an effective catalyst for the O-demethylation of 4-propylguaiacol in hot pressurized liquid water, achieving yields of up to 90% for 4-propylcatechol. Zeolites offer a non-corrosive alternative to mineral acids.

Bifunctional Catalysts: Catalysts that combine a metal function (for hydrogenation) and an acid function (for cleavage of ether bonds) are being developed for the one-step depolymerization of lignin. rsc.org For example, a Ru@NC (ruthenium on nitrogen-doped carbon) catalyst has demonstrated excellent activity for the hydrogenolysis of C–O bonds in lignin model compounds, efficiently producing 4-propylveratrole from a nonphenolic β-O-4' dimer with a 62.6% yield. mdpi.com

Homogeneous Catalysts: While facing challenges with recyclability, well-defined homogeneous catalysts based on metals like ruthenium, nickel, and manganese have also been studied for their ability to cleave C-O bonds under relatively mild conditions. rsc.org

The table below highlights some catalytic systems used in transformations involving precursors and analogs of this compound.

| Catalyst | Reaction Type | Substrate | Key Product(s) | Yield (%) |

| Ru@NC | Hydrogenolysis | Nonphenolic β-O-4′ dimer | 4-Propylveratrole | 62.6 |

| Acidic beta zeolite (H-BEA) | O-demethylation | 4-Propylguaiacol | 4-Propylcatechol | up to 90 |

| Co-Zn-beta | C-O bond cleavage | Lignin model compound | 4-Propylveratrole, Acetoveratrone | N/A |

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization